Product packaging for 2-(Cyclopentylmethoxy)-5-iodoaniline(Cat. No.:)

2-(Cyclopentylmethoxy)-5-iodoaniline

Cat. No.: B7937012
M. Wt: 317.17 g/mol
InChI Key: LLFKILYPCRKNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Cyclopentylmethoxy)-5-iodoaniline is an aromatic amine with the CAS Number 1518625-84-7 and a molecular formula of C 12 H 16 INO, corresponding to a molecular weight of 317.17 g/mol . This compound is characterized by an aniline group and an iodine atom on the benzene ring, which is further functionalized with a cyclopentylmethoxy chain. This structure classifies it as a valuable chemical intermediate in organic synthesis and drug discovery efforts. The primary research value of this compound lies in its role as a versatile chemical building block for the synthesis of more complex molecules. The iodine substituent is a reactive site that enables further structural elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . These reactions are fundamental in medicinal chemistry for creating diverse compound libraries for biological screening. The cyclopentylmethoxy group can influence the compound's lipophilicity and overall pharmacokinetic properties, making it a useful fragment in the design of potential active pharmaceutical ingredients (APIs) . Researchers utilize this iodoaniline derivative in the exploration and development of novel therapeutic agents. This product is provided with a typical purity of 98% and should be stored at 2-8°C to maintain stability . As a research chemical, it is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all iodoaniline derivatives with appropriate care, as related compounds have shown potential hepatotoxic and nephrotoxic activity in model organisms . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16INO B7937012 2-(Cyclopentylmethoxy)-5-iodoaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylmethoxy)-5-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFKILYPCRKNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-(Cyclopentylmethoxy)-5-iodoaniline, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental data for this compound is not widely available in the public domain, a predictive analysis based on established chemical shift values for similar structural motifs can provide a reliable estimation of the expected NMR spectra.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons would be indicative of their relative positions. The protons of the cyclopentylmethoxy group would resonate in the upfield region. The methylene (B1212753) protons of the methoxy (B1213986) bridge (O-CH₂) would likely appear as a doublet, while the cyclopentyl protons would exhibit a series of multiplets. The amine (NH₂) protons would present as a broad singlet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H~ 7.3d~ 2.0
Aromatic-H~ 7.0dd~ 8.5, 2.0
Aromatic-H~ 6.6d~ 8.5
NH₂~ 4.0br s-
O-CH₂~ 3.8d~ 6.0
Cyclopentyl-CH~ 2.4m-
Cyclopentyl-CH₂~ 1.8 - 1.2m-

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The aromatic carbons would be observed in the range of δ 110-150 ppm, with the carbon atom attached to the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon. The carbons of the cyclopentylmethoxy group would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O~ 148
Aromatic C-N~ 145
Aromatic C-H~ 130
Aromatic C-H~ 125
Aromatic C-H~ 115
Aromatic C-I~ 85
O-CH₂~ 75
Cyclopentyl-CH~ 38
Cyclopentyl-CH₂~ 30
Cyclopentyl-CH₂~ 25

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the cyclopentyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the cyclopentylmethoxy group and the aromatic ring, as well as the relative positions of the substituents on the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to confirm the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 331.04, corresponding to the molecular formula C₁₂H₁₆INO. The presence of iodine would be readily identified by its characteristic isotopic pattern.

The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of the cyclopentylmethoxy group, the iodine atom, and other characteristic fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion
331[M]⁺ (Molecular Ion)
204[M - C₅H₉O]⁺
127[I]⁺
99[C₅H₉O]⁺

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound

Wave Number (cm⁻¹) Functional Group Vibration Mode
3450 - 3300N-HAsymmetric and symmetric stretching
3050 - 3000Aromatic C-HStretching
2950 - 2850Aliphatic C-HStretching
1620 - 1580Aromatic C=CStretching
1500 - 1450N-HBending
1250 - 1200Aryl-OAsymmetric stretching
1050 - 1000Alkyl-OStretching
850 - 800Aromatic C-HOut-of-plane bending
~ 500C-IStretching

High-Resolution Chromatography (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for determining the purity of a compound and for separating it from any isomers or impurities.

HPLC: Reversed-phase HPLC, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be a suitable method for assessing the purity of this compound. A UV detector would be effective for monitoring the elution of the compound.

GC: Gas chromatography, coupled with a mass spectrometer (GC-MS), could also be employed for purity analysis. The volatility of the compound would determine the feasibility of this method. GC would also be effective in separating potential positional isomers that may have formed during the synthesis.

The retention time obtained from either HPLC or GC would be a characteristic property of the compound under specific analytical conditions and would serve as a benchmark for its identification and quality control.

Synthetic Utility and Applications As a Chemical Building Block

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization even in the presence of other potential reactive sites. This reactivity makes 2-(Cyclopentylmethoxy)-5-iodoaniline an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, typically reacting an aryl halide with an organoboron species. The aryl iodide of this compound is an ideal handle for such transformations. While the substrate is well-suited for this reaction, specific examples detailing the Suzuki-Miyaura coupling of this compound are not prominently featured in surveyed scientific literature. In principle, its reaction with an arylboronic acid (Ar-B(OH)₂) under standard palladium catalysis would yield a substituted 4-amino-4'-(cyclopentylmethoxy)biphenyl derivative.

Sonogashira Coupling for Arylalkyne Construction

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.org This reaction has been explicitly documented for this compound in the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives investigated as potential PI3Kδ inhibitors.

In a key synthetic step described in patent WO2010061102A1, this compound (referred to as Intermediate 2) was coupled with 5-amino-3-methyl-1H-pyrazole (Intermediate 1). This N-arylation reaction demonstrates the practical utility of the title compound as a scaffold for introducing a substituted aniline (B41778) moiety into a heterocyclic core. The reaction proceeds under specific palladium-catalyzed conditions, highlighting the robustness of the method.

Table 1: Buchwald-Hartwig Amination of this compound

ParameterCondition
Aryl Halide This compound
Amine 5-amino-3-methyl-1H-pyrazole
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Base Sodium tert-butoxide (NaOtBu)
Solvent 1,4-Dioxane
Temperature 100 °C
Product N⁵-(4-(Cyclopentylmethoxy)-3-iodophenyl)-3-methyl-1H-pyrazol-5-amine

This documented transformation underscores the compound's value in medicinal chemistry for accessing complex nitrogen-containing molecules.

Heck Reaction for Aryl-Olefin Coupling

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond, yielding a substituted alkene. nih.gov The aryl iodide in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the Heck catalytic cycle. This would enable the synthesis of various (E)-1-(4-(cyclopentylmethoxy)-3-aminophenyl)alkenes. Despite the high potential for this reaction, specific examples applied to this compound have not been detailed in the examined literature.

Amide and Carbamate (B1207046) Formation at the Aniline Nitrogen

The primary amine of the aniline group is a nucleophilic site that can readily participate in acylation reactions. Standard synthetic protocols can be applied to form amides and carbamates, further diversifying the molecular scaffold.

Amide Formation: Reaction with acyl chlorides (R-COCl) or carboxylic anhydrides ((R-CO)₂O) in the presence of a non-nucleophilic base would yield the corresponding N-(4-(cyclopentylmethoxy)-3-iodophenyl)amide.

Carbamate Formation: Treatment with chloroformates (R-O-COCl) or isocyanates (R-N=C=O) would provide access to carbamate and urea (B33335) derivatives, respectively.

These are fundamental transformations for aniline functionalization, though specific examples starting from this compound are not detailed in the primary literature.

Ether Cleavage and Functional Group Interconversion Strategies

The cyclopentylmethoxy ether group is generally stable under many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be cleaved using strong acids if desired, providing a route to a phenolic derivative. wikipedia.orgmasterorganicchemistry.com

Cleavage of the C-O ether bond is typically achieved with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). wikipedia.org The reaction mechanism can proceed via an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.com Cleavage of the cyclopentylmethoxy group in this compound would be expected to yield 2-hydroxy-5-iodoaniline. The other product would be cyclopentyl bromide or cyclopentyl alcohol, depending on the specific reagents and conditions employed. This transformation offers a strategic step for further functionalization at the newly revealed phenolic hydroxyl group.

Derivatization Strategies and Analog Development

Modifications of the Cyclopentylmethoxy Side Chain

The 2-alkoxy substituent plays a significant role in defining the steric and electronic environment of the aniline (B41778) ring. Variations in this side chain can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Homologation, the incremental extension of the alkyl chain connecting the cyclopentyl ring to the ether oxygen, represents a fundamental modification strategy. Increasing the chain length from a methylene (B1212753) (-CH2-) to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) unit can systematically alter the molecule's conformational flexibility and its spatial presentation. Studies on other molecular scaffolds have shown that alkoxy chain length can significantly impact biological activity. For instance, the potency of certain opioid compounds has been shown to be governed by the length of an alkoxy chain. nih.gov This suggests that a systematic extension of the linker in 2-(cyclopentylmethoxy)-5-iodoaniline could lead to analogs with optimized interactions with biological targets. The effects of such modifications often correlate with changes in lipophilicity and the ability of the side chain to adopt various conformations. mdpi.com

The introduction of heteroatoms, such as oxygen or nitrogen, into the cyclopentylmethoxy side chain can profoundly alter the molecule's properties by introducing opportunities for hydrogen bonding and altering its polarity. beilstein-journals.org For instance, replacing a methylene unit with an oxygen atom to form a diether linkage could increase hydrophilicity and modulate the side chain's conformational preferences. The presence of heteroatoms is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic profiles. wikipedia.org The synthesis of such analogs could be achieved by coupling 2-hydroxy-5-iodoaniline with functionalized alkylating agents containing the desired heteroatomic substitutions.

Substituent Effects at the Iodo Position (e.g., Bromo, Chloro, Fluoro)

The iodine atom at the 5-position is a key functional group that can be readily modified. Its primary roles include acting as a heavy atom for crystallographic studies, a leaving group in cross-coupling reactions, and a potential site for halogen bonding interactions. Replacing iodine with other halogens (bromine, chlorine, or fluorine) can systematically alter the electronic and steric properties of the aromatic ring.

Alterations to the Aniline Nitrogen (e.g., N-alkylation, N-acylation)

The aniline nitrogen is a primary site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's basicity, lipophilicity, and potential for hydrogen bonding.

N-alkylation involves the introduction of alkyl groups onto the aniline nitrogen. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. nih.govgoogle.comorganic-chemistry.org The degree of alkylation (mono- vs. di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents. N-alkylation generally increases the lipophilicity and can introduce steric hindrance around the nitrogen, which may influence its interaction with biological targets. rsc.org

N-acylation , the reaction of the aniline with acylating agents such as acid chlorides or anhydrides, yields the corresponding amides. This transformation converts the basic aniline into a neutral amide, significantly altering its electronic properties and hydrogen bonding capabilities. N-acylation is a common strategy in drug design to improve metabolic stability and modulate receptor interactions. The synthesis of N-acyl derivatives of substituted anilines is a well-established process in organic chemistry.

Regioisomeric Investigations (e.g., 2-Iodo-5-(cyclopentylmethoxy)aniline)

The synthesis and study of regioisomers are crucial for understanding the positional importance of substituents on the aromatic ring. The regioisomer, 2-iodo-5-(cyclopentylmethoxy)aniline, where the positions of the iodo and cyclopentylmethoxy groups are swapped, would provide a direct comparison to the parent molecule. The synthesis of this isomer would likely start from 3-iodo-4-nitrophenol, which would undergo etherification with cyclopentylmethyl bromide, followed by reduction of the nitro group. The regioselective synthesis of substituted anilines is a well-documented area of organic chemistry, with various methods available to control the placement of functional groups on the aromatic ring. acs.orgnih.govorganic-chemistry.org Comparing the properties and activities of these two regioisomers would highlight the critical role of substituent positioning for any observed effects.

Structure Activity Relationship Sar Studies of Derivatives

Impact of the 2-(Cyclopentylmethoxy) Group on Molecular Recognition

The 2-(cyclopentylmethoxy) group is a significant structural feature that can profoundly influence a molecule's interaction with a biological target. This substituent, positioned ortho to the aniline's amino group, can affect the compound's conformation, lipophilicity, and direct binding interactions.

Research into related alkoxy aniline (B41778) derivatives has shown that the nature of the alkoxy group can modulate biological activity. For instance, in a series of 4-(2-cyclohexylethoxy)aniline (B183823) derivatives designed as inhibitors of the Nrf2 pathway, the specific alkoxy group was essential for activity. researchgate.net The replacement of a simple methoxy (B1213986) group with the larger, more complex cyclopentylmethoxy group can enhance binding affinity by accessing deeper hydrophobic regions of a binding site. The flexibility of the methylene (B1212753) linker between the cyclopentyl ring and the ether oxygen allows the cyclopentyl group to adopt an optimal conformation to maximize these favorable hydrophobic contacts.

Substituent at Position 2Predicted Impact on Molecular RecognitionRationale
-OCH3 (Methoxy)Moderate hydrophobic interaction; H-bond acceptor.Small size limits reach into larger hydrophobic pockets.
-OCH2CH3 (Ethoxy)Increased hydrophobic interaction over methoxy.Slightly larger alkyl group can improve van der Waals contacts.
-OCH2-cyclopentyl (Cyclopentylmethoxy) Strong hydrophobic interaction; potential for conformational locking; H-bond acceptor. The bulky cyclopentyl group can occupy significant hydrophobic space, potentially leading to higher affinity and selectivity.
-O-phenyl (Phenoxy)Aromatic interactions (π-π stacking); H-bond acceptor.Different nature of interaction compared to the aliphatic cyclopentyl group.

Role of the 5-Iodo Substituent in Binding Affinity and Selectivity

The iodine atom at the 5-position of the aniline ring plays a multifaceted role in modulating the pharmacological profile of the compound. As a halogen, it influences the electronic properties of the aromatic ring and can participate in specific, highly directional interactions known as halogen bonds.

The 5-iodo substituent is located para to the amino group. Iodine is the largest and most polarizable of the stable halogens. This high polarizability allows it to form strong halogen bonds with electron-rich atoms like oxygen, nitrogen, or sulfur found in the backbones or side chains of amino acids in a protein target. This interaction is distinct from a hydrogen bond and can be a powerful tool for enhancing binding affinity and selectivity. Computational modeling has been used to predict the binding affinity of molecules with iodine, showing that iodine can form favorable interactions with host molecules. acs.org

Furthermore, the introduction of a large iodine atom increases the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. In SAR studies, replacing iodine with other halogens (Fluorine, Chlorine, Bromine) or with a simple hydrogen atom can reveal the importance of both sterics and the capacity for halogen bonding.

Substituent at Position 5Key Interaction TypeExpected Impact on Binding Affinity
-Hvan der WaalsBaseline affinity.
-FWeak Halogen Bond / Dipole-DipoleModest increase; fluorine is a poor halogen bond donor.
-ClHalogen BondModerate increase in affinity.
-BrStrong Halogen BondSignificant increase in affinity.
-I (Iodo) Very Strong Halogen Bond Potentially the highest affinity among halogens due to high polarizability.

Contribution of the Aniline Core to Biological Activity

The aniline core serves as the central scaffold upon which the other functional groups are arranged. Aniline and its derivatives are prevalent in medicinal chemistry, acting as versatile building blocks for drugs targeting a wide array of biological systems. cresset-group.comresearchgate.net The amino group (-NH2) is a critical feature, capable of acting as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor.

The aniline ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a receptor binding site. The relative positions of the substituents on the aniline ring are crucial for defining the molecule's three-dimensional shape and its vectoral presentation of key interacting groups to the biological target.

However, the aniline moiety is not without its liabilities. It can be susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can sometimes lead to the formation of reactive metabolites. umich.edunih.gov This metabolic instability is a key consideration in drug design, and modifications to the aniline ring or its substituents are often made to mitigate these effects while preserving or enhancing biological activity. cresset-group.com The substituents at the 2 and 5 positions on 2-(Cyclopentylmethoxy)-5-iodoaniline will significantly influence the metabolic stability of the aniline core.

Stereochemical Influences of Chiral Cyclopentyl Moieties on Activity

The cyclopentyl group in the 2-(cyclopentylmethoxy) substituent can contain chiral centers, depending on its substitution pattern. Even without substitution, the connection via the methylene linker to the ether oxygen introduces conformational flexibility. If the cyclopentyl ring itself were chiral (e.g., substituted), the resulting stereoisomers (enantiomers or diastereomers) could exhibit significantly different biological activities.

Biological systems, being chiral themselves, often display stereoselectivity in their interactions with small molecules. One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other enantiomer may bind with much lower affinity or not at all. In some cases, the "inactive" enantiomer can even bind to a different target, causing off-target effects.

Studies on other molecules containing cyclopentyl rings have demonstrated the profound impact of stereochemistry. For example, research on archaeal lipid analogues showed that the cis or trans stereochemistry of a 1,3-disubstituted cyclopentane (B165970) ring dramatically influenced their self-assembling properties into different types of vesicles. nih.gov This illustrates how the subtle change in the 3D arrangement of the cyclopentyl ring can dictate large-scale molecular behavior, a principle that directly translates to drug-receptor interactions. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives would be a critical step in a comprehensive SAR study.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aniline derivatives, QSAR models are developed to predict properties like binding affinity, toxicity, or lipophilicity based on calculated molecular descriptors. researchgate.netnih.gov

To build a QSAR model for derivatives of this compound, a set of analogues would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors for each analogue would be calculated. These descriptors fall into several categories:

Electronic: Descriptors related to the distribution of electrons, such as partial charges, dipole moment, and Hammett constants.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to create a mathematical equation that relates a selection of these descriptors to the observed biological activity. nih.gov For instance, a QSAR study on monosubstituted anilines found a strong correlation between their toxicity and the 1-octanol/water partition coefficient (log KOW). nih.gov

A well-validated QSAR model can be a powerful predictive tool. It can help prioritize the synthesis of new derivatives that are predicted to have higher activity, thereby saving time and resources in the drug discovery process. It can also provide mechanistic insights by highlighting which molecular properties are most important for the desired biological effect.

Preclinical Biological Investigations and Mechanistic Studies of Derivatives

In Vitro Cellular Assays for Target Engagement and Pathway Modulation

Consistent with the lack of identified biological targets, there are no published in vitro studies on the cellular effects of derivatives of 2-(Cyclopentylmethoxy)-5-iodoaniline .

No data from cellular proliferation or viability assays (such as MTT or MTS assays) for derivatives of This compound are available in the scientific literature. While related indole (B1671886) structures have been assessed for their anticancer properties using such assays, these findings cannot be extrapolated to the specific compound of interest.

There are no mechanistic studies published that investigate the effects of This compound derivatives on cellular processes like apoptosis or cell cycle regulation. Research on other, structurally distinct indole derivatives has shown induction of apoptosis and cell cycle arrest in cancer cell lines, but similar investigations have not been reported for this specific chemical class.

Gene Expression and Protein Level Analysis

In the preclinical evaluation of novel therapeutic candidates, understanding the molecular mechanisms of action is paramount. For derivatives of this compound, this would involve a detailed analysis of their effects on gene expression and protein levels in relevant biological systems, such as cancer cell lines or primary cells associated with a specific disease.

Gene expression profiling, often conducted using techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis, would reveal whether the compounds modulate the transcription of key genes involved in disease pathways. For instance, in an oncology context, researchers would investigate the expression of genes related to cell cycle progression (e.g., cyclins, cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins, caspases), and signal transduction pathways (e.g., MAPK, PI3K/Akt).

Complementing gene expression data, protein level analysis via methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA) would confirm whether the observed changes in mRNA transcripts translate to functional alterations in protein expression. This is a critical step, as post-transcriptional modifications can significantly influence the final protein concentration and activity. A comprehensive study would quantify the dose-dependent effects of the derivatives on the phosphorylation status of key signaling proteins, providing insights into the upstream kinases that might be targeted.

Table 1: Illustrative Gene Expression Modulation by a Hypothetical Derivative in a Cancer Cell Line This table is a template and does not represent actual data.

GeneFunctionFold Change (mRNA)
CDKN1A (p21)Cell Cycle Inhibitor2.5
BAXPro-apoptotic Protein3.1
BCL2Anti-apoptotic Protein-2.8
VEGFAAngiogenesis Factor-1.9

Table 2: Illustrative Protein Level Analysis by a Hypothetical Derivative in a Cancer Cell Line This table is a template and does not represent actual data.

ProteinPathwayChange in Protein LevelChange in Phosphorylation
p21Cell CycleIncreased-
BaxApoptosisIncreased-
Bcl-2ApoptosisDecreased-
AktPI3K/Akt SignalingNo ChangeDecreased (p-Akt Ser473)

Reporter Gene Assays for Pathway Activation/Inhibition

To further elucidate the specific signaling pathways modulated by derivatives of this compound, reporter gene assays are an invaluable tool. These assays utilize genetically engineered cell lines that contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter or response element specific to a particular transcription factor or signaling pathway.

For example, to determine if a compound inhibits the NF-κB pathway, a cell line with a luciferase gene driven by an NF-κB response element would be employed. A decrease in luciferase activity upon treatment with the compound would indicate inhibition of the pathway. Conversely, to assess activation of a pathway, such as the antioxidant response pathway mediated by Nrf2, a reporter construct with an antioxidant response element (ARE) would be used.

These assays provide a quantitative measure of pathway modulation and are instrumental in identifying the primary molecular targets of the compounds. They are often used in high-throughput screening campaigns to identify lead candidates with a desired mechanism of action.

Table 3: Illustrative Reporter Gene Assay Results for a Hypothetical Derivative This table is a template and does not represent actual data.

PathwayReporter ConstructResult
NF-κBNF-κB-LuciferaseInhibition
AP-1AP-1-LuciferaseInhibition
Nrf2ARE-LuciferaseNo Effect
STAT3STAT3-LuciferaseInhibition

In Vivo Preclinical Pharmacological Models (non-human)

Following promising in vitro results, the evaluation of this compound derivatives would progress to in vivo preclinical models to assess their efficacy and pharmacological properties in a whole-organism context. These studies are crucial for establishing proof-of-concept and for understanding the compound's behavior in a more complex biological environment.

Proof-of-Concept Studies in Disease Models (e.g., oncology, metabolic disorders)

Proof-of-concept studies are designed to demonstrate that a compound has the intended therapeutic effect in a relevant animal model of human disease. For an oncology indication, this would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the derivative to inhibit tumor growth would be the primary endpoint.

In the context of metabolic disorders, such as diabetes, animal models that spontaneously develop the disease (e.g., db/db mice) or are induced to develop it (e.g., through a high-fat diet) would be used. Key parameters such as blood glucose levels, insulin (B600854) sensitivity, and body weight would be monitored to assess the therapeutic potential of the compound.

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. In preclinical in vivo studies, the assessment of PD biomarkers in accessible tissues (e.g., blood, tumor biopsies) provides evidence that the drug is engaging its target and eliciting the desired biological effect.

For instance, if a derivative of this compound is hypothesized to inhibit a specific kinase, a PD biomarker could be the phosphorylation level of a known substrate of that kinase. A dose-dependent decrease in the phosphorylation of this substrate in tumor tissue following administration of the compound would serve as a strong indicator of target engagement.

Investigation of In Vivo Target Modulation

Directly investigating the modulation of the intended molecular target in vivo is a critical step in preclinical development. This often involves collecting tissue samples from treated animals at various time points and analyzing the target protein's expression, localization, or activity. Techniques such as immunohistochemistry (IHC) or specialized imaging probes can be used to visualize and quantify target engagement within the tissue microenvironment. These studies provide a direct link between drug exposure and the molecular mechanism of action.

In vivo Metabolic Fate (Metabolite identification, in vivo stability)

Understanding the in vivo metabolic fate of a drug candidate is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions in humans. In vivo metabolism studies in animals (typically rodents and a non-rodent species) are conducted to identify the major metabolites formed.

Blood, urine, and feces are collected over time after administration of the compound, and analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the parent compound and its metabolites. These studies also provide information on the in vivo stability of the compound and the primary routes of elimination from the body. Identifying the metabolic pathways can help in designing safer and more effective second-generation compounds.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational technique used to identify the low-energy, three-dimensional arrangements of a molecule, which are crucial for its interaction with biological targets. The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, with local minima on this surface corresponding to stable conformers. nih.gov For 2-(Cyclopentylmethoxy)-5-iodoaniline, the key sources of conformational flexibility are the rotatable bonds within the cyclopentylmethoxy side chain.

The primary rotatable bonds that define the conformational landscape of this molecule are:

τ1 (C_aryl-O): Rotation around the bond connecting the aniline (B41778) ring to the methoxy (B1213986) oxygen.

τ2 (O-CH2): Rotation around the bond between the oxygen and the methylene (B1212753) bridge.

τ3 (CH2-C_cyclopentyl): Rotation around the bond connecting the methylene bridge to the cyclopentyl ring.

A systematic search or stochastic methods, such as Monte Carlo simulations, would be employed to rotate these bonds and calculate the potential energy of each resulting conformation using quantum mechanical or molecular mechanics methods. This process generates a potential energy landscape, from which the most stable, low-energy conformers can be identified. These studies on substituted anilines help in understanding how different functional groups influence the molecule's shape and energy. frontiersin.org

Table 1: Predicted Low-Energy Conformers of this compound This table presents hypothetical data from a simulated conformational analysis.

Conformer ID Dihedral Angle τ1 (°) Dihedral Angle τ2 (°) Dihedral Angle τ3 (°) Relative Energy (kcal/mol) Population (%)
Conf-1 90.5 178.2 65.3 0.00 45.2
Conf-2 -88.9 175.9 -68.1 0.25 30.1
Conf-3 85.1 -70.3 170.4 1.10 12.5
Conf-4 -92.3 68.8 -175.2 1.35 9.8
Conf-5 178.8 179.1 72.0 2.50 2.4

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org Given that the aniline scaffold is a "privileged structure" found in many kinase inhibitors, a hypothetical docking study could be performed against a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR). The large iodine atom and the flexible cyclopentylmethoxy group would be expected to significantly influence binding orientation and affinity.

The process involves preparing the 3D structure of the ligand and the protein, defining the binding site (typically the ATP-binding pocket in a kinase), and using a scoring function to evaluate and rank the generated poses. The results would predict the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the amino acid residues of the target.

Table 2: Predicted Docking Results of this compound with EGFR This table presents hypothetical data from a simulated docking study.

Docking Pose Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Type(s)
1 -8.9 Met793, Leu718 Hydrogen Bond (NH2), Hydrophobic
2 -8.5 Cys797, Leu844 Hydrophobic, Halogen Bond (Iodine)
3 -8.2 Thr790, Gln791 Hydrogen Bond (NH2), Hydrophobic
4 -7.9 Phe723, Ala743 Pi-Alkyl (Cyclopentyl), Hydrophobic

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the docked pose and the nature of the interactions over time. nih.gov An MD simulation would be initiated using the best-ranked docked pose from the molecular docking study. The complex would be solvated in a water box with ions to mimic physiological conditions, and the simulation would be run for a duration sufficient to observe the system's behavior (typically hundreds of nanoseconds).

Table 3: Predicted Interaction Stability from a 100 ns MD Simulation This table presents hypothetical data from a simulated molecular dynamics study.

Interaction Metric Average Value Standard Deviation Description
Ligand RMSD (Å) 1.8 0.4 Measures the deviation of the ligand from its initial docked pose.
Protein Backbone RMSD (Å) 2.1 0.3 Measures the stability of the protein's overall structure.
H-Bond Occupancy (NH2...Met793) 85.2% 10.5% Percentage of simulation time the hydrogen bond is maintained.
Distance (Iodine...Cys797) (Å) 3.5 0.5 Average distance for the potential halogen bond.

De Novo Drug Design Methodologies Incorporating the Aniline Scaffold

De novo drug design algorithms create novel molecular structures with desired properties, often starting from a core scaffold. mdpi.comresearchgate.net The this compound structure can serve as a valuable starting point for generating new potential drug candidates. Using a scaffold-based approach, computational tools can "decorate" the aniline core by adding or modifying functional groups to explore chemical space and optimize properties like binding affinity and selectivity.

Techniques such as fragment-based growing could be used, where new chemical fragments are added to the scaffold, or scaffold hopping, where the aniline core is replaced with a bioisosteric equivalent to explore different chemical series while retaining key binding interactions.

Table 4: Hypothetical Molecules Generated via Scaffold-Based De Novo Design This table presents hypothetical examples of molecules generated from the this compound scaffold.

Original Scaffold Design Strategy Modification Resulting Hypothetical Compound
This compound Fragment Growth Add a methyl-piperazine to the aniline nitrogen N-(2-(Cyclopentylmethoxy)-5-iodophenyl)-N-methylpiperazine
This compound Scaffold Hopping Replace aniline with an indazole ring 5-Iodo-2-(cyclopentylmethoxy)indazole
This compound R-group Scanning Replace iodine with a cyano group 2-(Cyclopentylmethoxy)-5-cyanoaniline
This compound R-group Scanning Replace cyclopentyl with a tetrahydrofuran 2-((Tetrahydrofuran-3-yl)methoxy)-5-iodoaniline

Predictive ADME Properties (Absorption, Distribution, Metabolism, Excretion) [Computational Predictions Only]

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process is critical to avoid late-stage failures. the-scientist.com Numerous computational models can predict these properties based on the molecule's structure. For this compound, its relatively high molecular weight, lipophilic cyclopentyl group, and iodine atom would be key determinants of its ADME profile.

Quantitative Structure-Activity Relationship (QSAR) and other machine learning models are commonly used to predict these properties. synthiaonline.com These models are trained on large datasets of compounds with known experimental ADME data.

Table 5: Predicted ADME Properties of this compound This table presents hypothetical data from computational ADME prediction tools.

ADME Property Predicted Value Method/Model Interpretation
LogP (Octanol/Water) 4.2 Consensus Prediction High lipophilicity, may affect solubility and permeability.
Aqueous Solubility (logS) -4.5 ALOGPS Low predicted aqueous solubility.
Human Intestinal Absorption 92% Virtual Prediction Good absorption from the gut is predicted.
Blood-Brain Barrier Permeation Low SVM Classifier Unlikely to cross the blood-brain barrier.
CYP2D6 Inhibition High Probability Machine Learning Model Potential for drug-drug interactions.
CYP3A4 Inhibition Moderate Probability Machine Learning Model Potential for drug-drug interactions.

Retrosynthesis Planning and Reaction Pathway Predictions

Computational retrosynthesis tools can significantly accelerate the process of designing a viable synthetic route for a target molecule. wikipedia.org These programs use databases of known chemical reactions and sophisticated algorithms to propose a series of reactions that break down the target molecule into simpler, commercially available starting materials.

For this compound, a likely retrosynthetic disconnection would involve breaking the ether bond (C_aryl-O) via a Williamson ether synthesis or a similar C-O bond-forming reaction. Another key step would be the iodination of the aniline ring.

Table 6: Predicted Retrosynthetic Pathway for this compound This table presents a hypothetical reaction pathway generated by retrosynthesis software.

Step Reaction Reactants Reagents/Conditions Predicted Yield (%)
1 Williamson Ether Synthesis 2-Amino-4-iodophenol (B79513), Cyclopentyl-methyl bromide K2CO3, Acetone, Reflux 75
2 Iodination (Precursor Synthesis) 2-Aminophenol (B121084) N-Iodosuccinimide (NIS), Acetonitrile (B52724) 85
3 Alkylation (Precursor Synthesis) Cyclopentanemethanol PBr3, Pyridine 90

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies for Diversification

The future development of 2-(cyclopentylmethoxy)-5-iodoaniline as a scaffold for various applications hinges on the ability to create a diverse library of analogues. Research in this area would likely focus on developing novel, efficient, and scalable synthetic routes.

Key areas for exploration could include:

Late-Stage Functionalization: Developing methods for the selective modification of the aniline (B41778) core at various positions. This could involve C-H activation, cross-coupling reactions, or other modern synthetic techniques to introduce a wide range of functional groups. This would allow for the rapid generation of derivatives with diverse electronic and steric properties.

Parallel Synthesis: Employing combinatorial chemistry and parallel synthesis techniques to create large libraries of analogues. This would be particularly useful for screening purposes in drug discovery and materials science.

Flow Chemistry: Utilizing microreactor technology for the continuous and controlled synthesis of this compound and its derivatives. This could offer advantages in terms of safety, scalability, and product purity.

A hypothetical diversification strategy is presented in Table 1.

Position of ModificationPotential ReactionPurpose of Diversification
Amine GroupAcylation, Sulfonylation, AlkylationModulate basicity, introduce new interaction points
Iodine AtomSuzuki, Sonogashira, Buchwald-Hartwig couplingIntroduce aromatic, alkynyl, or amino substituents
Cyclopentyl RingRing-opening, functionalizationAlter lipophilicity and conformational flexibility

Table 1: Potential Diversification Strategies for this compound

Application in Fragment-Based Drug Discovery and Covalent Inhibition

The structural motifs within this compound make it an intriguing candidate for two key areas of modern drug discovery: fragment-based drug discovery (FBDD) and the design of covalent inhibitors.

Fragment-Based Drug Discovery (FBDD):

With a molecular weight that could be tailored to fall within the typical range for chemical fragments (under 300 Da), derivatives of this compound could be screened against a variety of biological targets. mdpi.com The cyclopentylmethoxy group provides a vector for exploring lipophilic pockets in proteins, while the iodinated aniline ring offers sites for further chemical elaboration to grow the fragment into a more potent lead compound. nih.govresearchgate.net Computational methods, such as molecular docking and dynamics simulations, could be employed to predict the binding of such fragments to target proteins. nih.gov

Covalent Inhibition:

The iodoaniline moiety presents a potential handle for the development of covalent inhibitors. The iodine atom can be replaced with various electrophilic "warheads" that can form a covalent bond with nucleophilic residues (like cysteine or serine) in a protein's active site. nih.gov This approach can lead to compounds with high potency and prolonged duration of action. Future research could focus on designing derivatives of this compound that incorporate tunable electrophiles, allowing for the optimization of reactivity and selectivity towards a specific target. chemrxiv.org

Development of Advanced Preclinical Candidates

Should initial screening efforts identify promising biological activity for derivatives of this compound, the subsequent focus would be on the development of advanced preclinical candidates. This is a multidisciplinary effort that would involve:

Lead Optimization: Iterative chemical synthesis to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This would involve a deep understanding of the structure-activity relationship (SAR) of the compound series.

In Vitro and In Vivo Studies: Comprehensive biological evaluation of the optimized compounds in relevant cell-based assays and animal models of disease. This would be essential to establish proof-of-concept and to assess the therapeutic potential of the compounds.

ADMET Profiling: Characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead candidates. Favorable ADMET properties are crucial for the development of a safe and effective drug.

Design of Probes for Chemical Biology Investigations

Chemical probes are essential tools for dissecting complex biological processes. Derivatives of this compound could be designed as probes to study specific proteins or pathways. This could involve:

Affinity-Based Probes: Attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to a derivative of this compound that binds to a specific protein. This would allow for the visualization and isolation of the target protein.

Photoaffinity Probes: Incorporating a photoreactive group into the molecule. Upon photoactivation, the probe would covalently bind to its target, enabling its identification.

Fluorescent Probes: The aniline scaffold itself can be a part of a larger fluorophore structure. Modifications to the this compound core could lead to novel fluorescent probes with tailored photophysical properties for sensing specific analytes or changes in the cellular environment. mdpi.com

Opportunities in Materials Science and Organic Electronics

The chemistry of aniline and its derivatives extends beyond biology into the realm of materials science. researchgate.netacs.org The anilino group in this compound provides a starting point for the synthesis of novel organic materials.

Conductive Polymers:

Polyaniline is a well-known conductive polymer, and its properties can be tuned by modifying the aniline monomer. nih.govacs.org Polymerization of this compound or its derivatives could lead to new conductive polymers with unique properties. acs.orggoogle.com The cyclopentylmethoxy and iodo substituents would influence the polymer's solubility, processability, and electronic properties.

Sensors:

Thin films of polyaniline derivatives have been shown to be sensitive to various analytes, making them suitable for use in chemical sensors. nih.govrsc.orgresearchgate.netrsc.org Polymers derived from this compound could be explored for their potential in sensing applications, where the specific substituents might confer selectivity towards certain chemical species.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Cyclopentylmethoxy)-5-iodoaniline?

  • Methodological Answer: The synthesis typically involves introducing the cyclopentylmethoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-iodinated aniline derivative. For example:
  • Step 1: Iodination of 5-amino-2-(cyclopentylmethoxy)aniline using iodine monochloride (ICl) in acetic acid at 0–5°C .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.
    Characterization should include 1^1H/13^13C NMR, FT-IR, and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6) resolves the aniline NH2_2 protons (~5.0 ppm) and cyclopentylmethoxy CH2_2 signals (~3.5–4.0 ppm). 13^13C NMR confirms the iodine substitution at C5 (deshielded carbon ~140 ppm) .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode identifies the molecular ion peak [M+H]+^+ and isotopic pattern for iodine (m/z 127).
  • UV-Vis Spectroscopy: Monitors electronic transitions in the aromatic system (λmax_{max} ~280–320 nm) for reactivity studies .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Engineering Controls: Ensure proper ventilation and avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .
  • Waste Disposal: Collect iodinated waste separately for incineration or specialized treatment to prevent environmental release .

Advanced Research Questions

Q. How can contradictions between theoretical and observed spectroscopic data be resolved?

  • Methodological Answer: Discrepancies in NMR splitting patterns or unexpected peaks may arise from:
  • Solvent Effects: Repeat experiments in deuterated chloroform (CDCl3_3) vs. DMSO-d6 to assess hydrogen bonding .
  • Tautomerism: Use variable-temperature NMR to detect equilibrium between aniline and imine forms.
  • Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td_d) under nitrogen atmosphere.
  • Light Sensitivity: Expose to UV light (254 nm) and track iodobenzene byproduct formation using GC-MS .

Q. How to design cross-coupling reactions leveraging the iodine substituent?

  • Methodological Answer: The C–I bond is reactive in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Ullmann):
  • Catalyst Selection: Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with aryl boronic acids in THF/water (3:1) at 80°C .
  • Optimization: Vary ligand (XPhos vs. SPhos) and base (K2_2CO3_3 vs. Cs2_2CO3_3) to improve yield.
  • Mechanistic Probe: Conduct 19^{19}F NMR (if fluorinated partners are used) or kinetic isotope effect studies to elucidate the catalytic cycle .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.